

# Spectroscopic comparison of 4-Hydroxy-2-methylbenzonitrile and 4-hydroxy-3-methylbenzonitrile

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## Compound of Interest

Compound Name: 4-Hydroxy-2-methylbenzonitrile

Cat. No.: B169208

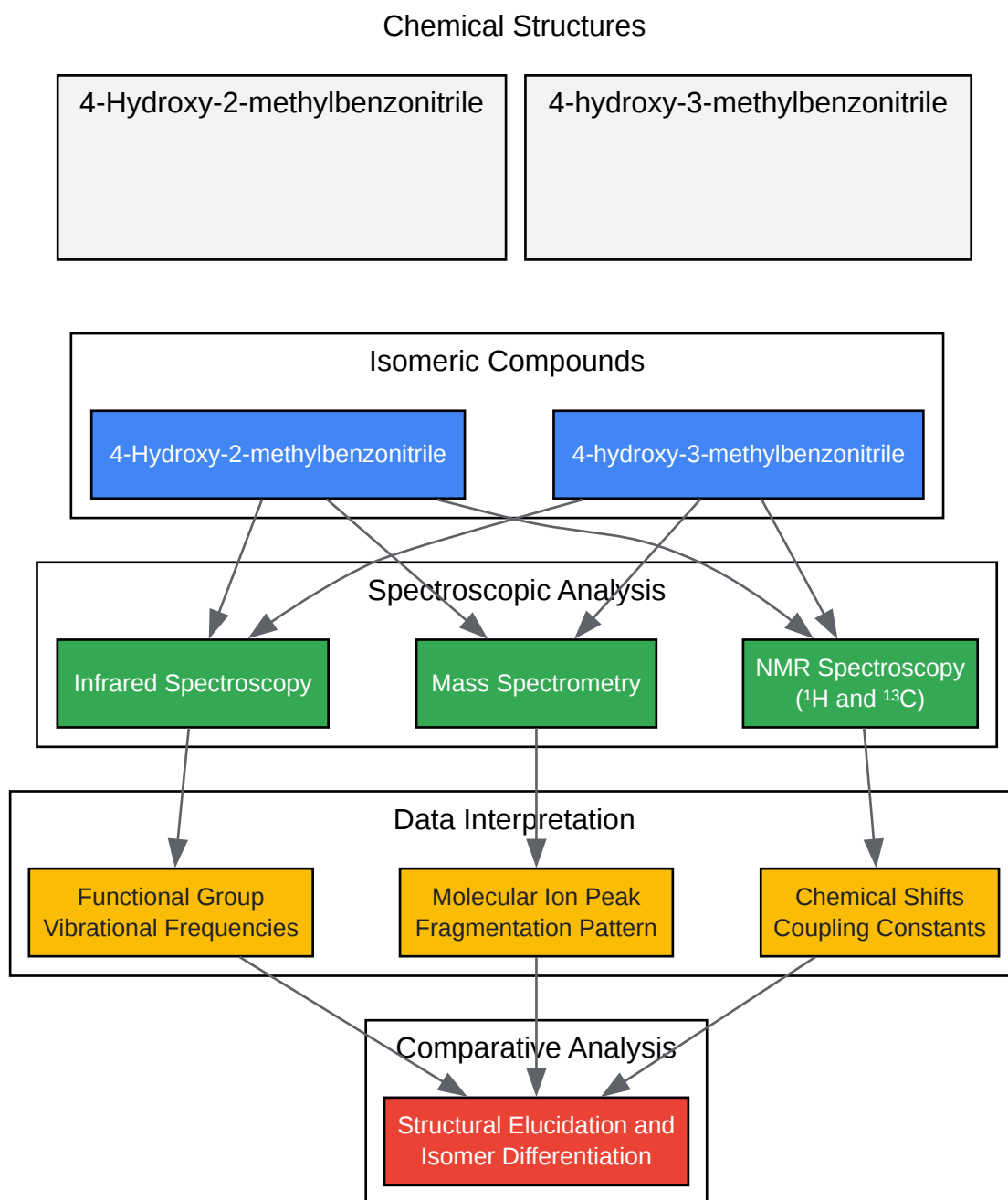
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## A Spectroscopic Showdown: 4-Hydroxy-2-methylbenzonitrile vs. 4-hydroxy-3-methylbenzonitrile

In the world of fine chemicals and drug development, the precise identification and characterization of isomeric compounds are paramount. Subtle differences in molecular structure can lead to vastly different chemical properties and biological activities. This guide provides a detailed spectroscopic comparison of two closely related isomers: **4-Hydroxy-2-methylbenzonitrile** and 4-hydroxy-3-methylbenzonitrile. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive reference for distinguishing between these two compounds.

## Molecular Structures at a Glance

The key difference between these two isomers lies in the position of the methyl group on the benzene ring relative to the hydroxyl and nitrile functional groups. This seemingly minor variation gives rise to distinct spectroscopic fingerprints.



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